molecular formula C10H2Cl4N2O2 B031168 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene CAS No. 59023-23-3

5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

Cat. No.: B031168
CAS No.: 59023-23-3
M. Wt: 323.9 g/mol
InChI Key: SZHQZSCYUUATTO-UHFFFAOYSA-N
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Description

5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene is a useful research compound. Its molecular formula is C10H2Cl4N2O2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] are complex. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it can induce the production of delta-aminolevulinic acid synthetase (ALAS), a rate-limiting enzyme in heme synthesis . The overproduction of ALAS can disrupt cellular tissues and potentially manifest symptoms similar to porphyria .

Cellular Effects

2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] has profound effects on various types of cells and cellular processes. It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . This leads to dysregulation of the immune system . It can also infiltrate DNA molecules, inducing mutations, and thereby having teratogenic and carcinogenic effects .

Molecular Mechanism

The molecular mechanism of action of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] is multifaceted. It can bind to DNA, causing mutations and initiating cancer . Although it does not have direct mutagenicity and genotoxicity, it can cause cancer through indirect physiological pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] change over time. It is known to be highly stable, and it is not easily metabolized in the body, which can lead to bioaccumulation and chronic symptoms .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] vary with different dosages. For instance, guinea pigs have a lethal dose of about 1 μg/kg, while hamsters have a much higher tolerance, with a lethal dose of more than 1,000 μg/kg .

Metabolic Pathways

The metabolic pathways involving 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] are complex. It is known to interact with various enzymes and cofactors

Properties

IUPAC Name

5,6,12,13-tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4N2O2/c11-3-1-5-9(15-7(3)13)18-6-2-4(12)8(14)16-10(6)17-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQZSCYUUATTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)OC3=CC(=C(N=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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